

4-(oxan-2-yl)aniline CAS number and identifiers

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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799

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In-Depth Technical Guide: 4-(oxan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(oxan-2-yl)aniline**, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, and a representative synthetic protocol.

Core Compound Identifiers

While a specific CAS number for the parent compound **4-(oxan-2-yl)aniline** is not readily available in major chemical databases, it is recognized under other systematic names. For the purpose of this guide, we will refer to it as 4-(tetrahydro-2H-pyran-2-yl)aniline. The lack of a dedicated CAS number may suggest its novelty or limited commercial availability, making it a compound primarily accessed through custom synthesis.

Below is a table summarizing the key identifiers for 4-(tetrahydro-2H-pyran-2-yl)aniline.



Identifier	Value
IUPAC Name	4-(tetrahydro-2H-pyran-2-yl)aniline
Synonyms	4-(oxan-2-yl)aniline
Molecular Formula	C11H15NO
Molecular Weight	177.24 g/mol
InChI	InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)11- 3-1-2-8-13-11/h4-7,11H,1-3,8,12H2
InChlKey	PCMXHFLMBJKAMR-UHFFFAOYSA-N
Canonical SMILES	C1CC(OC(C1)C2=CC=C(C=C2)N)

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for 4-(tetrahydro-2H-pyran-2-yl)aniline is presented below. This data is crucial for its identification, purification, and characterization.

Property	Value
Appearance	Solid (predicted)
Boiling Point	Not determined
Melting Point	Not determined
Solubility	Soluble in common organic solvents (predicted)
Mass Spectrum (GC-MS)	Available through spectral databases like SpectraBase.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(tetrahydro-2H-pyran-2-yl)aniline is not widely published. However, a general and adaptable two-step synthetic route can be proposed based on established methodologies for the synthesis of similar aryl-



tetrahydropyran structures. This involves the protection of a precursor followed by a coupling reaction and deprotection.

Representative Synthetic Pathway:

A plausible synthetic route involves the protection of 4-aminophenol, followed by a reaction with 3,4-dihydro-2H-pyran, and subsequent deprotection to yield the target compound.

A plausible synthetic workflow for 4-(tetrahydro-2H-pyran-2-yl)aniline.

Detailed Methodology (Hypothetical):

Step 1: Protection of 4-Aminophenol

- To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 4-aminophenol.

Step 2: O-Alkylation with 3,4-Dihydro-2H-pyran

• Dissolve the Boc-protected 4-aminophenol (1 equivalent) in a dry, aprotic solvent like dichloromethane or dioxane.



- Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).
- Add 3,4-dihydro-2H-pyran (1.5 equivalents) dropwise to the solution.
- Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
- Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)aniline.

Step 3: Deprotection

- Dissolve the purified N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)aniline (1 equivalent) in a suitable solvent like dichloromethane or 1,4-dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
- Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure.
- Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 4-(tetrahydro-2H-pyran-2-yl)aniline, with an organic solvent.
- Dry the organic layer, concentrate, and if necessary, purify the final product by column chromatography or recrystallization.

Logical Relationships in Compound Identification







The process of identifying an unknown or sparsely documented compound like **4-(oxan-2-yl)aniline** involves a logical workflow that integrates chemical nomenclature, structural analysis, and database searching.

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